2,2'-Sulfinyldiethanol
Description
Properties
IUPAC Name |
2-(2-hydroxyethylsulfinyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c5-1-3-8(7)4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPPUVICXLDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184862 | |
| Record name | Ethanol, 2,2'-sulfinylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3085-45-8 | |
| Record name | Thiodiglycol sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-sulfinylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-sulfinylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethanesulfinyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Traditional Oxidation Methods
The most widely recognized route to 2,2'-Sulfinyldiethanol involves the oxidation of thiodiglycol (bis(2-hydroxyethyl) sulfide) using mild oxidizing agents. Hydrogen peroxide (H₂O₂) is the reagent of choice due to its cost-effectiveness and environmental compatibility. The reaction proceeds via nucleophilic attack of the sulfide’s lone pair on the electrophilic oxygen of H₂O₂, forming the sulfoxide moiety .
Reaction Conditions:
-
Solvent: Water or ethanol/water mixtures.
-
Temperature: 25–50°C.
-
Molar Ratio: 1:1 (thiodiglycol:H₂O₂).
-
Catalyst: Acidic or neutral conditions; no catalyst required.
Yields typically exceed 85% under optimized conditions, with purity dependent on post-reaction workup (e.g., solvent extraction or crystallization). Side products, such as over-oxidized sulfone derivatives (2,2'-sulfonylbisethanol), are minimized by controlling reaction time and temperature .
Continuous-Flow Synthesis Approaches
Modern flow chemistry techniques, as exemplified in the synthesis of related sulfonyl compounds, offer enhanced control over reaction parameters and scalability. A continuous-flow system for sulfoxide synthesis could adopt the following configuration :
Apparatus:
-
Reactor Column: PTFE tube (ID: 2 mm; L: 10 cm) packed with a heterogeneous catalyst (e.g., Rose Bengal supported on vinylimidazolium-modified resin).
-
Feed Solutions: Thiodiglycol in 1,2-dichloroethane (0.1 M) and H₂O₂ (30% aqueous solution).
-
Flow Rates: 0.02 mL/min (substrate) + 0.5 mL/min (oxidizer).
-
Light Source: White LED bulbs for photochemical activation.
Advantages:
-
Reduced reaction time (1–2 hours vs. 12–24 hours in batch).
-
Higher selectivity due to precise temperature and mixing control.
-
Scalability through parallel reactor stacking.
Preliminary data from analogous sulfonyl syntheses suggest >90% conversion rates under flow conditions, though direct studies on this compound remain sparse .
Industrial-Scale Production
Large-scale synthesis leverages continuous oxidation reactors to meet commercial demand. Key industrial protocols include:
Process Overview:
-
Feedstock Preparation: Thiodiglycol is diluted in water (20–30% w/w).
-
Oxidation: H₂O₂ (35% solution) is introduced incrementally to maintain a 1:1 molar ratio.
-
Temperature Control: Jacketed reactors maintain 40–45°C via cooling loops.
-
Workup: The product is isolated via vacuum distillation or solvent extraction.
Case Study: A hectogram-scale synthesis of a related sulfur compound achieved 85% yield in 48 hours using modular reactors, highlighting the feasibility of scaling sulfoxide production .
Comparative Analysis of Methods
| Parameter | Batch Oxidation | Continuous-Flow | Industrial Process |
|---|---|---|---|
| Yield | 85–90% | 90–95% | 80–85% |
| Reaction Time | 12–24 h | 1–2 h | 24–48 h |
| Scalability | Limited | High | Very High |
| Capital Cost | Low | Moderate | High |
| Purity Control | Moderate | High | Moderate |
Continuous-flow systems excel in laboratory settings for rapid optimization, while industrial batch processes prioritize cost-efficiency for bulk production.
Emerging Methodologies and Innovations
Recent advances in catalyst design and green chemistry have spurred interest in alternative oxidizing agents and energy-efficient protocols:
-
Photocatalytic Oxidation: UV light-activated TiO₂ catalysts enable H₂O₂-free synthesis, though yields remain suboptimal (60–70%) .
-
Electrochemical Methods: Anodic oxidation of thiodiglycol in acidic media shows promise for low-waste production but requires specialized equipment.
These methods align with global trends toward sustainable chemical manufacturing but necessitate further refinement for commercial viability.
Scientific Research Applications
2,2’-Sulfinyldiethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of sulfone metabolism and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Sulfinyldiethanol involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative states. Additionally, the hydroxyethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The exact pathways and molecular targets are still under investigation, but its ability to modulate redox states and interact with proteins makes it a compound of interest in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiodiglycol (TDG) and Its Oxidation Products
TDG (2,2'-thiodiethanol) and its oxidized derivatives (TDGO and TDGO2) represent a homologous series differing in sulfur oxidation state:
Key Findings :
- Environmental Behavior : TDG oxidizes gradually to TDGO in water, with TDGO2 forming under prolonged exposure to sunlight .
- Analytical Detection : All three compounds are separable via ion-exclusion HPLC using UV (208 nm) and pulsed amperometric detection (detection limits: 40–80 ng) .
- Stability : Sulfonyl derivatives (TDGO2) are more chemically stable than sulfinyl (TDGO) or thioether (TDG) forms due to higher oxidation states .
Other Sulfur-Containing Diethanol Analogues
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
- Structure : Two sulfonyl (–SO₂–) groups linked by an ethane bridge.
- Properties : Higher molecular weight (C₄H₁₀O₆S₂) and polarity compared to TDGO; similarity score: 0.88 (structural resemblance) .
- Applications : Used in specialized syntheses due to its dual sulfonyl groups, enhancing reactivity in crosslinking reactions .
Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- (CAS 669721-07-7)
- Structure : Two sulfinyl (–SO–) groups connected by a methylene (–CH₂–) bridge.
- Properties : Molecular formula C₅H₁₂O₄S₂; exhibits dual sulfinyl reactivity, enabling applications in asymmetric synthesis .
- Differentiation : Unlike TDGO, this compound’s methylene bridge increases flexibility, altering solubility and crystallinity .
2,2'-(Butane-1,4-diyldisulfonyl)diethanol
- Structure : Two sulfonyl groups separated by a butane chain.
- Properties : Longer carbon backbone (C₈H₁₈O₆S₂) reduces polarity compared to TDGO2; used in polymer chemistry for spacing functional groups .
Biological Activity
Overview
2,2'-Sulfinyldiethanol, also known as β-Hydroxyethyl sulfone, is an organic compound with the molecular formula C4H10O4S. It is characterized by two hydroxyethyl groups attached to a sulfone group and is recognized for its biological activity, particularly in biochemical pathways and cellular processes. This article explores its biological mechanisms, effects on cellular functions, and potential applications in research and medicine.
- Molecular Formula : C4H10O4S
- Melting Point : 58.1°C
- Boiling Point : 432°C
- Structure : Contains two hydroxyethyl groups and a sulfone moiety.
Enzymatic Interactions
This compound exhibits its biological effects primarily through interactions with enzymes and biomolecules. It can act as both an enzyme inhibitor and activator depending on the biochemical context:
- Oxidoreductase Interaction : The compound interacts with oxidoreductases, facilitating electron transfer that alters the oxidation states of substrates and enzymes involved in metabolic pathways.
- Gene Expression Modulation : By influencing signaling molecules, it can lead to changes in gene expression patterns, affecting protein production and cellular functions.
Cellular Effects
The compound influences various cellular processes:
- Cell Signaling Pathways : It has been shown to modulate signaling pathways that regulate cellular metabolism.
- Metabolic Pathways : Involvement in metabolic pathways includes interactions with sulfoxide reductases, which convert it into other metabolites.
Case Studies
-
In Vitro Studies :
- Studies indicate that this compound remains stable under controlled conditions but degrades under extreme pH or temperature variations. Long-term exposure in cell cultures leads to sustained changes in cellular metabolism.
-
Animal Models :
- Research shows that dosage significantly affects its biological activity. Low doses may have minimal impact while higher doses can induce oxidative stress in tissues, suggesting potential toxic effects at elevated levels.
Pharmacokinetics
The pharmacokinetic profile of this compound is not fully characterized; however, its bioavailability and transport mechanisms within cells are crucial for understanding its efficacy as a therapeutic agent. The compound is transported via specific transporters which facilitate its movement across cellular membranes.
Tables of Biological Activity
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits certain oxidases | |
| Gene Expression | Modulates signaling pathways | |
| Metabolic Interaction | Involved with sulfoxide reductases | |
| Dosage Effects | Oxidative stress at high doses |
Applications in Research and Industry
This compound has diverse applications due to its unique properties:
- Biochemical Research : Used to study sulfone metabolism and its effects on biological systems.
- Medicinal Chemistry : Investigated for potential therapeutic applications due to its biochemical activities.
- Industrial Use : Employed in the production of surfactants and detergents.
Q & A
Basic: What is the correct IUPAC nomenclature for 2,2'-Sulfinyldiethanol, and how is the naming convention applied?
The IUPAC name "this compound" is derived using the prefix sulfinyl- to denote the bivalent SO group connecting two ethanol units. According to IUPAC rules, the numbering starts at the hydroxyl-bearing carbons, with the sulfinyl group positioned between the two ethanol moieties at the second carbon of each chain. This nomenclature prioritizes functional groups (hydroxyl) over the sulfinyl substituent, ensuring systematic clarity .
Basic: What synthetic methodologies are commonly employed to prepare this compound in laboratory settings?
A standard approach involves the reaction of thionyl chloride (SOCl₂) with ethanol derivatives under controlled conditions. Key steps include:
- Stepwise addition : Slow addition of thionyl chloride to ethanol with cooling to prevent side reactions (e.g., formation of chlorinated byproducts via decomposition of intermediate chlorosulfinates) .
- Purification : Recrystallization from ethyl acetate/petroleum ether mixtures to isolate high-purity product .
- Safety : Use of inert atmospheres to avoid oxidation to sulfonyl derivatives.
Basic: Which analytical techniques are most reliable for characterizing this compound?
- Powder X-ray Diffraction (PXRD) : Identifies crystalline phases and detects impurities (e.g., sulfonyl derivatives). Sharp peaks in vacuum-dried samples confirm structural integrity, while broad patterns indicate amorphous byproducts .
- Infrared Spectroscopy (IR) : Peaks at ~1050 cm⁻¹ (S=O stretch) and ~3300 cm⁻¹ (O-H stretch) are diagnostic. Comparative analysis with reference spectra (e.g., NIST databases) enhances accuracy .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 3.6–3.8 ppm (methylene protons adjacent to sulfinyl) and δ 2.8–3.0 ppm (sulfinyl-linked CH₂ groups) .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Contradictions often arise from sample hydration, oxidation, or polymorphism. Mitigation strategies include:
- Cross-validation : Compare PXRD, IR, and NMR data to confirm consistency across techniques.
- Controlled drying : Vacuum-drying samples for PXRD minimizes solvent interference and stabilizes crystalline forms .
- Redox controls : Use argon atmospheres during synthesis to prevent sulfinyl-to-sulfonyl oxidation, which alters spectral signatures .
Advanced: What role does this compound play in gold(I) complex synthesis, and what experimental controls are critical?
In Au(I) synthesis, this compound acts as a reducing agent, stabilizing Au(I) intermediates. Key controls:
- Stoichiometric precision : Excess sulfinyldiethanol can reduce Au(I) to metallic gold; molar ratios must be optimized.
- PXRD monitoring : Detect unintended crystalline phases (e.g., Au nanoparticles) during gelation processes .
- Redox potential tracking : Use cyclic voltammetry to ensure sulfinyl groups remain in the desired oxidation state.
Advanced: How is this compound utilized in inhibitory activity studies, and what methodological optimizations enhance its efficacy?
In inhibitory assays (e.g., enzymatic or microbial), the compound’s sulfinyl group interacts with active sites. Methodological considerations:
- Solubility optimization : Use co-solvents like DMSO (≤5% v/v) to improve aqueous solubility without denaturing targets .
- Dose-response curves : Test concentrations from 1 μM to 10 mM to account for non-linear effects.
- Control experiments : Include sulfonyl analogs to differentiate sulfinyl-specific activity .
Advanced: What strategies mitigate contamination or byproduct formation during this compound synthesis?
- Side reaction suppression : Maintain low temperatures (−10°C to 0°C) during thionyl chloride addition to prevent chlorosulfinate decomposition .
- Chromatographic purification : Use silica gel columns with ethyl acetate/hexane eluents to separate sulfinyl and sulfonyl derivatives.
- Real-time monitoring : Employ in-situ FTIR to track reaction progress and terminate before byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
